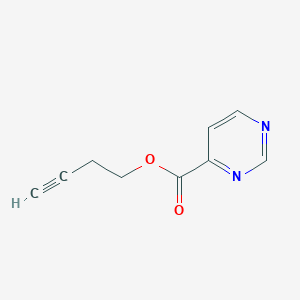
4-Pyrimidinecarboxylic acid 3-butynyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinecarboxylic acid 3-butynyl ester, also known as 3-Butynyl-4-pyridinecarboxylate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of pyridinecarboxylates and is used as a precursor for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidinecarboxylic acid 3-butynyl ester is not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, which could make it useful in the development of new drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have some anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Pyrimidinecarboxylic acid 3-butynyl ester in lab experiments is its ease of synthesis. This compound can be synthesized using relatively simple methods, which makes it accessible to many researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 4-Pyrimidinecarboxylic acid 3-butynyl ester. One area of research could be the development of new drugs based on this compound. Another area of research could be the synthesis of new heterocyclic compounds using this compound as a building block. Additionally, further studies could be conducted to better understand the mechanism of action and biochemical effects of this compound.
Métodos De Síntesis
The synthesis of 4-Pyrimidinecarboxylic acid 3-butynyl ester can be achieved through various methods. One of the common methods is through the reaction of 4-pyrimidinecarboxylic acid with propargyl alcohol in the presence of a catalyst such as triethylamine. This reaction results in the formation of this compound and water.
Aplicaciones Científicas De Investigación
The potential applications of 4-Pyrimidinecarboxylic acid 3-butynyl ester in scientific research are vast. One of the primary uses of this compound is as a building block for the synthesis of other compounds. It can be used as a precursor for the synthesis of various heterocyclic compounds, which have potential applications in the pharmaceutical industry.
Propiedades
Número CAS |
380626-82-4 |
|---|---|
Fórmula molecular |
C9H8N2O2 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
but-3-ynyl pyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H8N2O2/c1-2-3-6-13-9(12)8-4-5-10-7-11-8/h1,4-5,7H,3,6H2 |
Clave InChI |
NOTHLYTUGQOWGT-UHFFFAOYSA-N |
SMILES |
C#CCCOC(=O)C1=NC=NC=C1 |
SMILES canónico |
C#CCCOC(=O)C1=NC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B189266.png)



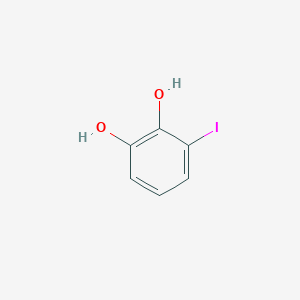
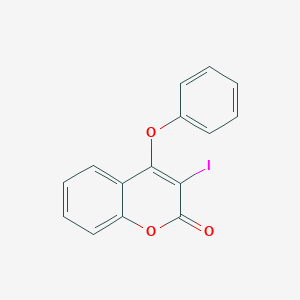
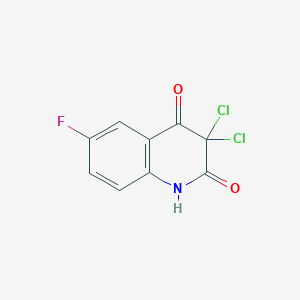
![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B189275.png)
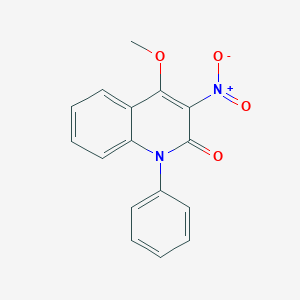

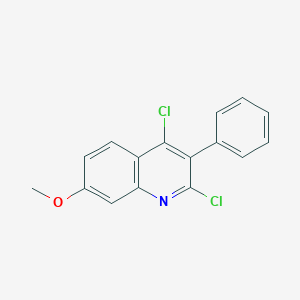


![1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene](/img/structure/B189287.png)